3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide

SAR benzamide substitution oxoindoline scaffold

This 3,4-diethoxy-substituted benzamide leverages a privileged oxoindoline scaffold with a unique hydrogen-bonding and steric profile distinct from the mono-methoxy, fluoro, or unsubstituted analogues that dominate commercial libraries. Designed for targeted SAR expansion, the di-ethoxy vector probes binding-pocket hot spots inaccessible to common chemotypes. It serves as a versatile starting material for PROTAC conjugates or ADC payloads where precise oxoindoline-benzamide linker geometry is critical. Procurement directly addresses a gap in fragment-based and HTS decks for kinase/HDAC inhibitor programmes.

Molecular Formula C20H22N2O4
Molecular Weight 354.406
CAS No. 921774-17-6
Cat. No. B2996367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide
CAS921774-17-6
Molecular FormulaC20H22N2O4
Molecular Weight354.406
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)OCC
InChIInChI=1S/C20H22N2O4/c1-4-25-17-9-6-13(11-18(17)26-5-2)20(24)21-15-7-8-16-14(10-15)12-19(23)22(16)3/h6-11H,4-5,12H2,1-3H3,(H,21,24)
InChIKeyIIIPTNKUJMRRBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4‑Diethoxy‑N‑(1‑methyl‑2‑oxoindolin‑5‑yl)benzamide – Structural Baseline for Procurement


3,4‑Diethoxy‑N‑(1‑methyl‑2‑oxoindolin‑5‑yl)benzamide (CAS 921774‑17‑6) is a synthetic benzamide derivative that joins a 3,4‑diethoxy‑substituted benzoyl group to a 1‑methyl‑2‑oxoindolin‑5‑amine scaffold via an amide bond [REFS‑1]. The molecular formula is C₂₀H₂₂N₂O₄ (MW 354.4 g mol⁻¹) and the compound is catalogued under PubChem CID 16801844 [REFS‑2]. The oxoindoline pharmacophore is a privileged scaffold in kinase inhibitor and anticancer programmes [REFS‑3], and the diethoxy substitution pattern differentiates this compound from the more common mono‑methoxy, mono‑fluoro, or unsubstituted benzamide analogues that dominate commercial screening libraries.

Why 3,4‑Diethoxy‑N‑(1‑methyl‑2‑oxoindolin‑5‑yl)benzamide Cannot Be Replaced by Generic Analogues


Oxoindoline‑tethered benzamides are not functionally interchangeable because even modest changes in benzamide ring substitution (e.g., replacing 3,4‑diethoxy with 4‑ethoxy, 2‑fluoro, or 2,4‑dimethoxy) alter hydrogen‑bonding capacity, lipophilicity, and steric occupancy of the target‑binding pocket [REFS‑1]. Published structure‑activity relationship (SAR) studies on 2‑oxoindoline‑based kinase and HDAC inhibitors demonstrate that the nature and position of the benzamide substituents govern both potency and selectivity across enzyme isoforms [REFS‑2]. Without confirmatory batch‑matched biological data, generic substitution risks losing the specific activity profile for which the compound was originally selected.

Quantitative Differentiation Evidence for 3,4‑Diethoxy‑N‑(1‑methyl‑2‑oxoindolin‑5‑yl)benzamide


Substitution Pattern Distinguishes 3,4‑Diethoxy from the More Prevalent 4‑Ethoxy or 2‑Fluoro Benzamide Analogues

The target compound bears two electron‑donating ethoxy groups at the 3‑ and 4‑positions of the benzamide ring, whereas the closest commercially available analogues carry only a single substituent – e.g., 4‑ethoxy‑N‑(1‑methyl‑2‑oxoindolin‑5‑yl)benzamide (CAS 921813‑71‑0, C₁₈H₁₈N₂O₃, MW 310.35) [REFS‑1] and 2‑fluoro‑N‑(1‑methyl‑2‑oxoindolin‑5‑yl)benzamide (CAS 921837‑97‑0, C₁₆H₁₃FN₂O₂, MW 284.29) [REFS‑2]. The 3,4‑diethoxy pattern adds ~44 Da of molecular weight and introduces an additional hydrogen‑bond acceptor compared with the 4‑ethoxy analogue, and replaces the electron‑withdrawing fluorine of the 2‑fluoro derivative with electron‑donating ethoxy groups, which can profoundly shift target‑binding preference in kinase and GPCR contexts [REFS‑3].

SAR benzamide substitution oxoindoline scaffold

N1‑Methylation of the Oxoindoline Core Differentiates This Compound from the N‑Unsubstituted 3,4‑Diethoxy Analogue

The target compound contains an N1‑methyl substituent on the oxoindoline ring, whereas the closest analogue, 3,4‑diethoxy‑N‑(2‑oxoindolin‑5‑yl)benzamide (CAS 921545‑41‑7, C₁₉H₂₀N₂O₄, MW 340.4), is unsubstituted at this position [REFS‑1]. N‑Methylation eliminates the indolinone NH hydrogen‑bond donor, modifies the electronic distribution of the oxoindoline carbonyl, and typically increases lipophilicity (clogP difference ≈ +0.5 log unit), which can enhance membrane permeability and alter metabolic stability [REFS‑2]. In related HDAC‑inhibitor oxoindoline series, N‑methylation has been shown to modulate isoform selectivity and cellular potency [REFS‑2].

N‑methylation oxoindoline physicochemical properties

3,4‑Diethoxy Substitution Modulates Lipophilicity Relative to 2,4‑Dimethoxy and 4‑Fluoro Benzamide Comparators

The 3,4‑diethoxy pattern yields a calculated clogP of approximately 3.2, which is higher than the analogous 2,4‑dimethoxy derivative (2,4‑dimethoxy‑N‑(1‑methyl‑2‑oxoindolin‑5‑yl)benzamide, C₁₈H₁₈N₂O₄, MW 326.35, est. clogP ≈ 2.3) [REFS‑1] and the 4‑fluoro analogue (est. clogP ≈ 2.6) [REFS‑2]. The increased lipophilicity conferred by the ethoxy groups may enhance passive membrane permeability but could also raise plasma protein binding and metabolic clearance via CYP450 oxidation, a well‑documented trade‑off in oxoindoline‑based lead optimisation [REFS‑3]. This physicochemical differentiation is quantifiable through in silico tools (e.g., SwissADME, ChemAxon) and can be verified experimentally by shake‑flask logD₇.₄ determination.

lipophilicity drug‑likeness physicochemical profiling

Best‑Fit Application Scenarios for 3,4‑Diethoxy‑N‑(1‑methyl‑2‑oxoindolin‑5‑yl)benzamide Based on Differentiated Evidence


Chemical Probe Development Targeting Kinase or HDAC Isoforms with Preference for 3,4‑Dialkoxy Benzamide Occupancy

The 3,4‑diethoxy substitution creates a unique hydrogen‑bonding and steric profile within the benzamide‑binding pocket of oxoindoline‑sensitive enzymes (e.g., HDACs, PDGFR/VEGFR kinases) [REFS‑1]. Research groups aiming to explore SAR beyond the commonly screened mono‑alkoxy or halogenated benzamide analogues can use this compound as a distinct chemical probe. Its N1‑methyl group further distinguishes it from N‑unsubstituted series, allowing interrogation of the contribution of the indolinone NH to target binding [REFS‑1].

Physicochemical Benchmarking in Lead Optimisation Programmes Requiring Balanced Lipophilicity

With a predicted clogP of approximately 3.2, this compound occupies a lipophilicity window that balances membrane permeability with aqueous solubility [REFS‑2]. Medicinal chemistry teams can employ it as a reference compound when tuning logD in oxoindoline lead series, comparing its permeability, solubility, and microsomal stability directly against the 2,4‑dimethoxy (clogP ≈ 2.3) and 4‑fluoro (clogP ≈ 2.6) comparators [REFS‑2].

Library Enrichment for Diversity‑Oriented Synthesis Screening Collections

The 3,4‑diethoxy‑N‑(1‑methyl‑2‑oxoindolin‑5‑yl)benzamide scaffold is underrepresented in commercial screening libraries, which are dominated by mono‑substituted or halogenated benzamide variants [REFS‑3]. Procurement of this compound enriches fragment‑based or HTS decks with a di‑alkoxy vector that can probe hydrogen‑bonding hot spots distinct from those engaged by fluoro‑ or methoxy‑only chemotypes [REFS‑3].

Derivatisation Platform for Amide‑Linked PROTAC or ADC Payload Synthesis

The pendant ethoxy groups and the N1‑methyl‑2‑oxoindoline core provide synthetic handles for further functionalisation (e.g., O‑dealkylation to phenol, oxidation of the ethoxy chains) [REFS‑3]. This makes the compound a versatile starting material for generating PROTAC conjugates or antibody‑drug conjugate (ADC) payloads where a specific oxoindoline‑benzamide linker geometry is desired [REFS‑3].

Quote Request

Request a Quote for 3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.